Amfenac sodium

Vue d'ensemble

Description

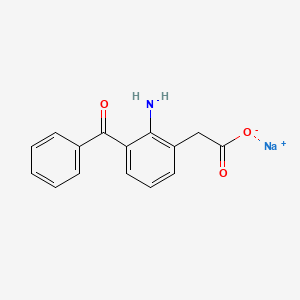

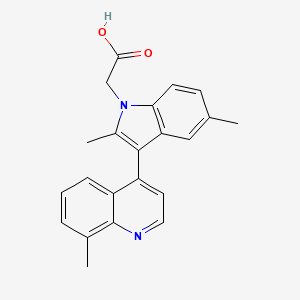

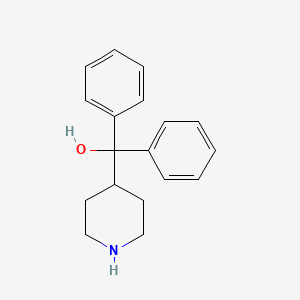

Amfenac Sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used as an analgesic and anti-inflammatory agent .

Molecular Structure Analysis

Amfenac Sodium has a molecular formula of C15H13NO3 . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N . The sodium salt hydrate of Amfenac has a molecular formula of C15H12NO3.Na .

Physical And Chemical Properties Analysis

Amfenac Sodium has a molar mass of 255.273 g/mol . The sodium salt hydrate of Amfenac has a molecular weight of 295.27 . It has a water solubility of 0.074 mg/mL and a pKa of 3.95 .

Applications De Recherche Scientifique

1. Inhibition of COX-1 and COX-2

- Summary of Application: Amfenac Sodium is an inhibitor of COX-1 and COX-2, which are enzymes involved in the inflammatory response. It is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nepafenac .

- Methods of Application: The inhibitory activity of Amfenac Sodium on COX-1 and COX-2 was determined using human-derived COX-1 and COX-2 .

- Results: Amfenac Sodium showed inhibitory activity on COX-1 and COX-2 with IC50s of 15.3 and 20.4 nM, respectively, for the recombinant human enzymes .

2. Reduction of Migration and Proliferation of Uveal Melanoma Cells

- Summary of Application: Amfenac Sodium has been shown to reduce the migration of 92.1 uveal melanoma cells, as well as proliferation of the same cells when used in combination with ranibizumab .

- Methods of Application: The effect of Amfenac Sodium on the migration and proliferation of uveal melanoma cells was tested at a concentration of 150 nM .

- Results: Amfenac Sodium reduced the migration of 92.1 uveal melanoma cells and also reduced the proliferation of these cells when used in combination with ranibizumab .

3. Analgesic Efficacy on Corneal Sensory Nerve Fibers

- Summary of Application: Nepafenac, a prodrug of Amfenac Sodium, has been shown to have analgesic efficacy on corneal sensory nerve fibers .

- Methods of Application: The analgesic efficacy of nepafenac was tested by recording the response of thin myelinated polymodal nociceptor fibers to mechanical and acidic stimulation before and at various times after topical application of nepafenac .

- Results: Nepafenac reduced the mean frequency of the impulse response evoked by repeated CO2 stimuli in polymodal nociceptor fibers. It also prevented the progressive increase in ongoing activity observed in vehicle-treated eyes after repeated acidic stimulation .

4. Analgesic Efficacy on Corneal Sensory Nerve Fibers

- Summary of Application: Nepafenac, a prodrug of Amfenac Sodium, has been shown to have analgesic efficacy on corneal sensory nerve fibers .

- Methods of Application: The analgesic efficacy of nepafenac was tested by recording the response of thin myelinated polymodal nociceptor fibers to mechanical and acidic stimulation before and at various times after topical application of nepafenac .

- Results: Nepafenac reduced the mean frequency of the impulse response evoked by repeated CO2 stimuli in polymodal nociceptor fibers. It also prevented the progressive increase in ongoing activity observed in vehicle-treated eyes after repeated acidic stimulation .

5. Inhibition of Sodium Currents

- Summary of Application: Amfenac Sodium has been shown to inhibit sodium currents in cultured trigeminal ganglion neurons .

- Methods of Application: The inhibitory effects of Amfenac Sodium on sodium currents were tested using voltage-clamp recordings in cultured trigeminal ganglion neurons .

- Results: Diclofenac significantly suppressed sodium currents, whereas nepafenac or its metabolite, amfenac, exhibited only minimal inhibitory effects .

6. Reduction of Inflammatory Mediators

- Summary of Application: Amfenac Sodium has been shown to reduce the release of inflammatory mediators from damaged cells .

- Methods of Application: The effect of Amfenac Sodium on the release of inflammatory mediators was tested in a model of corneal damage .

- Results: Amfenac Sodium reduced the release of inflammatory mediators, including arachidonic acid metabolites, neuropeptides, biogenic amines, and kinins .

4. Analgesic Efficacy on Corneal Sensory Nerve Fibers

- Summary of Application: Nepafenac, a prodrug of Amfenac Sodium, has been shown to have analgesic efficacy on corneal sensory nerve fibers .

- Methods of Application: The analgesic efficacy of nepafenac was tested by recording the response of thin myelinated polymodal nociceptor fibers to mechanical and acidic stimulation before and at various times after topical application of nepafenac .

- Results: Nepafenac reduced the mean frequency of the impulse response evoked by repeated CO2 stimuli in polymodal nociceptor fibers. It also prevented the progressive increase in ongoing activity observed in vehicle-treated eyes after repeated acidic stimulation .

5. Inhibition of Sodium Currents

- Summary of Application: Amfenac Sodium has been shown to inhibit sodium currents in cultured trigeminal ganglion neurons .

- Methods of Application: The inhibitory effects of Amfenac Sodium on sodium currents were tested using voltage-clamp recordings in cultured trigeminal ganglion neurons .

- Results: Diclofenac significantly suppressed sodium currents, whereas nepafenac or its metabolite, amfenac, exhibited only minimal inhibitory effects .

6. Reduction of Inflammatory Mediators

- Summary of Application: Amfenac Sodium has been shown to reduce the release of inflammatory mediators from damaged cells .

- Methods of Application: The effect of Amfenac Sodium on the release of inflammatory mediators was tested in a model of corneal damage .

- Results: Amfenac Sodium reduced the release of inflammatory mediators, including arachidonic acid metabolites, neuropeptides, biogenic amines, and kinins .

Safety And Hazards

Propriétés

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAQSCHBMPGJES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51579-82-9 (Parent) | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048658 | |

| Record name | Amfenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amfenac sodium | |

CAS RN |

61941-56-8 | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C20288EWAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)